An In-depth Technical Guide to the Chemical Properties and Structure of 4-Butylbenzaldehyde Isomers
An In-depth Technical Guide to the Chemical Properties and Structure of 4-Butylbenzaldehyde Isomers
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols for the two primary isomers of 4-butylbenzaldehyde: 4-n-butylbenzaldehyde and 4-tert-butylbenzaldehyde. This document is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields.
Introduction
4-Butylbenzaldehyde, an aromatic aldehyde, exists in isomeric forms depending on the structure of the butyl group attached to the benzene ring. The two most common isomers are 4-n-butylbenzaldehyde and 4-tert-butylbenzaldehyde. These compounds serve as important intermediates in the synthesis of various organic molecules, including pharmaceuticals, fragrances, and dyes.[1][2] Their distinct structural differences impart unique chemical and physical properties, which are detailed in this guide.
Chemical Structure
The fundamental structure of 4-butylbenzaldehyde consists of a benzene ring substituted with a formyl group (-CHO) and a butyl group at the para position. The isomerism arises from the arrangement of the butyl group.
-
4-n-Butylbenzaldehyde: Features a straight-chain butyl group attached to the benzene ring.
-
4-tert-Butylbenzaldehyde: Possesses a branched-chain tertiary butyl group attached to the benzene ring.
The chemical structures of these two isomers are depicted in the diagrams below.
Caption: Chemical structures of 4-n-butylbenzaldehyde and 4-tert-butylbenzaldehyde.
Chemical and Physical Properties
The physical and chemical properties of the two isomers are summarized in the tables below for easy comparison.
Table 1: Chemical Properties of 4-n-Butylbenzaldehyde
| Property | Value |
| Molecular Formula | C₁₁H₁₄O |
| Molecular Weight | 162.23 g/mol |
| CAS Number | 1200-14-2 |
| IUPAC Name | 4-butylbenzaldehyde |
| SMILES | CCCCc1ccc(C=O)cc1 |
| InChI Key | ARIREUPIXAKDAY-UHFFFAOYSA-N |
Table 2: Physical Properties of 4-n-Butylbenzaldehyde
| Property | Value |
| Appearance | - |
| Boiling Point | 250-263 °C (lit.) |
| Melting Point | - |
| Density | 0.968 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | 1.522 (lit.) |
| Solubility | - |
Table 3: Chemical Properties of 4-tert-Butylbenzaldehyde
| Property | Value |
| Molecular Formula | C₁₁H₁₄O[3] |
| Molecular Weight | 162.23 g/mol [3] |
| CAS Number | 939-97-9[3] |
| IUPAC Name | 4-(tert-butyl)benzaldehyde |
| SMILES | CC(C)(C)c1ccc(C=O)cc1[4] |
| InChI Key | OTXINXDGSUFPNU-UHFFFAOYSA-N[4] |
Table 4: Physical Properties of 4-tert-Butylbenzaldehyde
| Property | Value |
| Appearance | Clear colorless to yellow liquid[5] |
| Boiling Point | 130 °C at 25 mm Hg (lit.)[3] |
| Melting Point | 245-246 °C[1] |
| Density | 0.97 g/mL at 25 °C (lit.)[3] |
| Refractive Index (n20/D) | 1.53 (lit.)[3] |
| Water Solubility | 120 mg/L[6] |
Experimental Protocols
Synthesis of 4-tert-Butylbenzaldehyde
Several methods for the synthesis of 4-tert-butylbenzaldehyde have been reported. A common industrial method involves the electrochemical oxidation of 4-tert-butyltoluene.[6] Other methods include chemical oxidation and a multi-step synthesis from benzaldehyde.
4.1.1. Synthesis from Benzaldehyde and Isobutene
A disclosed method for synthesizing 4-tert-butylbenzaldehyde involves the reaction of benzaldehyde with an orthoformate to produce a benzaldehyde acetal, which is then reacted with isobutene in a sealed vessel in the presence of a catalyst, followed by acid quenching.[7]
Caption: General workflow for the synthesis of 4-tert-butylbenzaldehyde from benzaldehyde.
Experimental Protocol:
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Acetal Formation: Under a nitrogen atmosphere, combine benzaldehyde (1 mol), anhydrous p-toluenesulfonic acid (catalyst), and an alcohol solvent (e.g., ethanol) in a reaction flask.[7]
-
Heat the mixture to 40°C and add triethyl orthoformate (1.05 mol) dropwise.[7]
-
Reflux and stir the mixture for approximately 2 hours. Monitor the reaction for the disappearance of benzaldehyde raw material using Gas Chromatography (GC).[7]
-
Once the reaction is complete, remove the excess alcohol via distillation.[7]
-
Reaction with Isobutene: In a separate reaction vessel, combine the crude benzaldehyde acetal with a catalyst (e.g., triphenylboron).[7]
-
Introduce isobutylene into the reaction mixture under cooling, maintaining the temperature at 30-35°C.[7]
-
Allow the reaction to proceed for several hours.[7]
-
Work-up and Purification: After the reaction is complete, cool the mixture and add water and hydrochloric acid to adjust the pH to 2-3.[7]
-
Extract the product with an organic solvent such as ethyl acetate.[7]
-
Combine the organic phases and concentrate under reduced pressure.[7]
-
The final product can be further purified by vacuum distillation.[8]
Purification
Purification of benzaldehyde derivatives can be achieved through several methods, including:
-
Distillation: Fractional distillation under reduced pressure is a common method for purifying liquid aldehydes like 4-tert-butylbenzaldehyde.[8]
-
Bisulfite Extraction: This technique is selective for aldehydes. The crude product is reacted with a saturated aqueous solution of sodium bisulfite to form a water-soluble adduct. Non-aldehyde impurities can then be removed by extraction with an organic solvent. The aldehyde is subsequently regenerated from the aqueous layer by the addition of an acid or base.[9]
Analysis
The purity and identity of 4-butylbenzaldehyde isomers can be confirmed using various analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any impurities.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed structural information.[4]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the aldehyde C=O stretch.[10]
Conclusion
This guide has provided a detailed technical overview of the chemical properties and structures of 4-n-butylbenzaldehyde and 4-tert-butylbenzaldehyde. The distinct properties of these isomers, along with the provided experimental protocols for synthesis, purification, and analysis, offer valuable information for researchers and professionals in the fields of chemical synthesis and drug development. The clear presentation of data in tables and diagrams is intended to facilitate easy reference and comparison.
References
- 1. lookchem.com [lookchem.com]
- 2. 4-tert-butyl benzaldehyde, 939-97-9 [thegoodscentscompany.com]
- 3. 4-tert-Butylbenzaldehyde | 939-97-9 [chemicalbook.com]
- 4. 4-tert-Butylbenzaldehyde (939-97-9) 1H NMR [m.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-tert-Butylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 7. Method for synthesizing 4-tert-butyl benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. benchchem.com [benchchem.com]
- 10. 4-tert-Butylbenzaldehyde | C11H14O | CID 70324 - PubChem [pubchem.ncbi.nlm.nih.gov]
